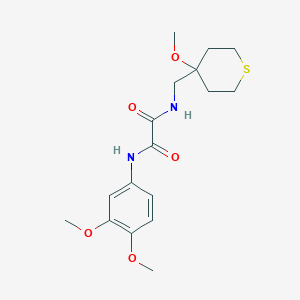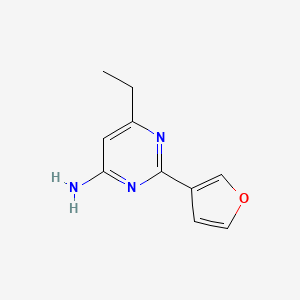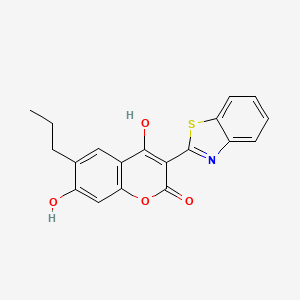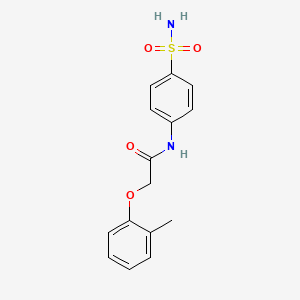
N1-(3,4-dimethoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(3,4-dimethoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a chemical entity that appears to be a derivative of oxalamide. Oxalamides are a class of compounds known for their diverse range of applications in organic synthesis and potential biological activities. The specific structure of this compound suggests it contains both an oxalamide moiety and methoxy-substituted aromatic and heterocyclic rings, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. For instance, the synthesis of α-oxo-N-methoxy-N-methylamides, which are structurally related to oxalamides, can be achieved through the reaction of N,N'-Dimethoxy-N,N'-dimethylethanediamide with Grignard reagents, yielding good to excellent yields . Additionally, a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences . These methods highlight the potential synthetic routes that could be adapted for the synthesis of N1-(3,4-dimethoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, although the specific synthesis for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of oxalamides, in general, is characterized by the presence of an oxalamide moiety, which consists of a carbonyl group flanked by two amide groups. The presence of methoxy and tetrahydro-2H-thiopyran substituents in the compound of interest suggests additional steric and electronic effects that could influence the overall molecular conformation and reactivity. The electronic effects of the methoxy groups, for example, could impact the electron density on the oxalamide moiety, potentially affecting its interaction with other molecules or reagents.
Chemical Reactions Analysis
Oxalamides, including those with various substituents, can participate in a range of chemical reactions. The α-oxo-N-methoxy-N-methylamide derivatives synthesized from N,N'-Dimethoxy-N,N'-dimethylethanediamide can react with Grignard reagents to form different products depending on the equivalents used . The novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides also indicates that oxalamides can undergo rearrangement reactions under certain conditions . These reactions could be relevant to the compound , suggesting that it may also be amenable to similar transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N1-(3,4-dimethoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide are not provided in the papers, some general properties of oxalamides can be inferred. Oxalamides typically have high melting points and exhibit stability under a range of conditions. The substituents on the oxalamide core, such as methoxy groups, can influence properties like solubility, boiling point, and reactivity. The presence of a heterocyclic tetrahydro-2H-thiopyran ring could also impart unique chemical behavior and solubility characteristics to the compound.
Propiedades
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-22-13-5-4-12(10-14(13)23-2)19-16(21)15(20)18-11-17(24-3)6-8-25-9-7-17/h4-5,10H,6-9,11H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQIESZMBKGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3004470.png)

![N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3004474.png)
![3-(4-Bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)
![N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3004478.png)
![N-(1-Cyanocycloheptyl)-2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetamide](/img/structure/B3004479.png)



![2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3004486.png)
![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004488.png)

![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)
![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004493.png)